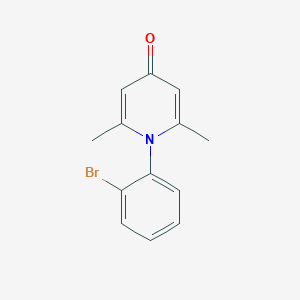
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate, also known as CMI, is a synthetic compound that has gained significant attention in scientific research due to its various potential applications. It is a derivative of indole-3-carboxylic acid and has a molecular formula of C18H13ClNO3.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have antioxidant properties and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, one limitation of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is that it is not water-soluble, which limits its use in certain biological assays.
Direcciones Futuras
For the study of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate include the synthesis of novel derivatives, the study of its role in other biological systems, and its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzoyl chloride with indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate. This method has been optimized to yield high purity and high yield of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been used as a tool compound to study the role of indole-3-carboxylic acid derivatives in biological systems. It has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 1-(2-chlorobenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSZWMOQYWXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

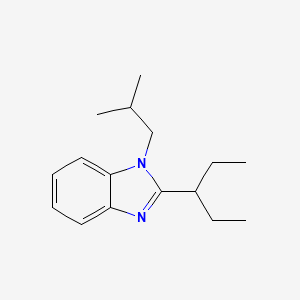
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
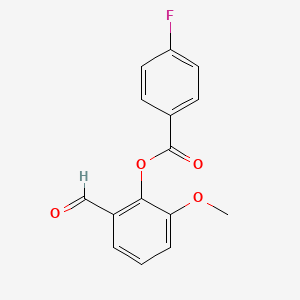
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

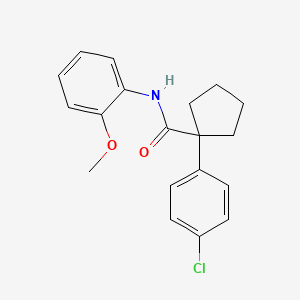
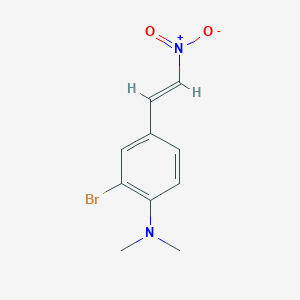

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

